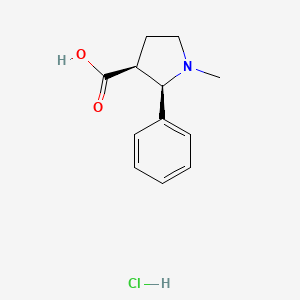

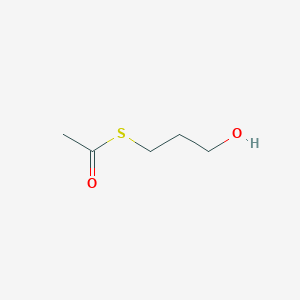

![molecular formula C17H21NO5 B2486575 4-[(ベンジルオキシ)カルボニル]-1-オキサ-4-アザスピロ[4.5]デカン-3-カルボン酸 CAS No. 2126159-95-1](/img/structure/B2486575.png)

4-[(ベンジルオキシ)カルボニル]-1-オキサ-4-アザスピロ[4.5]デカン-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

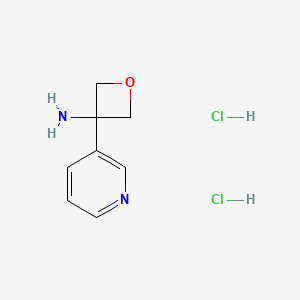

4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.

BenchChem offers high-quality 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

キラル医薬品中間体の合成

この化合物は、キラル医薬品中間体の合成に使用できます . キラル医薬品は、市販されている医薬品の約57%、精製された天然物の約99%を占めています . バイオ触媒は、医薬品化学者のツールボックスにおいて重要なサブアセンブリになりつつあります .

単一エナンチオマーの製造

キラル中間体のバイオ触媒または化学合成によって得られる単一エナンチオマーの製造は、医薬品や農薬の開発および使用においてますます重要になっています .

グリーンケミストリー

バイオ触媒は、特にその後、食品添加物またはエナンチオピュア医薬品を製造するために使用されるキラル中間体の合成において、グリーンケミストリーの分野で多くの魅力的な特性を備えています .

不斉全合成戦略

この化合物は、ハロクロリンとピナ酸の不斉全合成戦略に使用できます . これらの2つの海洋アルカロイドは、6-アザスピロ[4.5]デカン骨格を有し、幅広い生物学的効果を示します .

高付加価値化学品の合成

バイオ触媒システムは、高付加価値化学品や医薬品中間体の合成など、工業分野で複雑な分子を製造するための合成経路としてますます使用されています .

ハロゲン交換反応におけるリガンドの役割

この化合物は、ハロゲン交換反応において重要な役割を果たすことができます . この反応は、さまざまな有機化合物の合成において重要です .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335, indicating that it can cause skin irritation, may cause respiratory irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Mode of Action

The benzyloxy group in the compound could potentially undergo metabolic transformations in the body, leading to the formation of active metabolites . These metabolites may interact with their targets to exert their effects.

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Benzylic compounds are known to be involved in various oxidation and reduction reactions .

特性

IUPAC Name |

4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c19-15(20)14-12-23-17(9-5-2-6-10-17)18(14)16(21)22-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYLECLZDIUADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

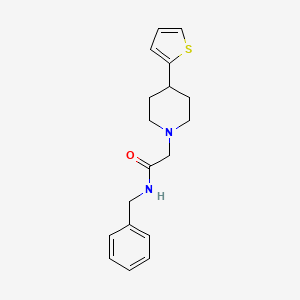

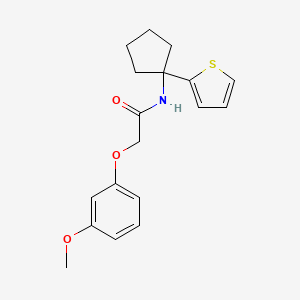

![(5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2486493.png)

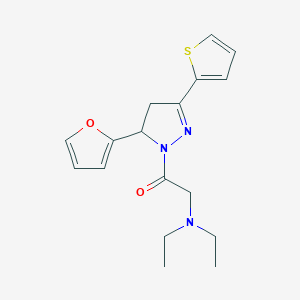

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

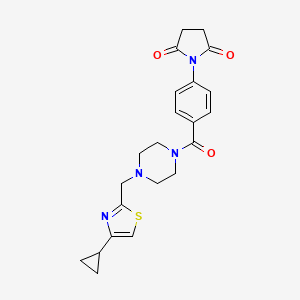

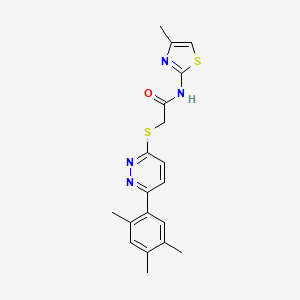

![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)

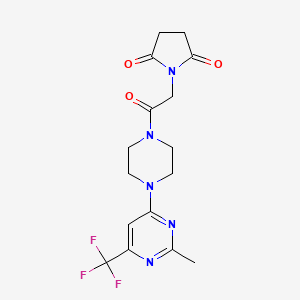

![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2486514.png)